(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that features a benzofuran core, a pyridine ring, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the pyridine and phenylprop-2-enoate groups through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for elucidating biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Fluoxetine related compound C: A compound related to the antidepressant fluoxetine, used in pharmaceutical research.
Uniqueness
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is unique due to its combination of a benzofuran core, a pyridine ring, and a phenylprop-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H17NO4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H17NO4/c1-16-13-19(28-22(26)8-7-17-5-3-2-4-6-17)15-20-23(16)24(27)21(29-20)14-18-9-11-25-12-10-18/h2-15H,1H3/b8-7+,21-14- |
InChI Key |
IEBTXOOTJYCYKX-LNIAVRNISA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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